

A Technical Guide to the Spectroscopic Properties of Pyrazine-2,3-dicarbonitrile Derivatives

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Compound of Interest

Compound Name: **Pyrazine-2,3-dicarbonitrile**

Cat. No.: **B077751**

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Introduction: **Pyrazine-2,3-dicarbonitrile** and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry, drug discovery, and materials science.^{[1][2][3]} The pyrazine ring is a key structural motif in numerous biologically active molecules, and the presence of two cyano groups imparts unique electronic properties and reactivity.^{[1][4]} These compounds often serve as crucial intermediates in the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.^{[2][5]} Furthermore, their electron-deficient nature makes them suitable for the development of functional materials with applications in optics and electronics.^{[2][6]}

This technical guide provides a comprehensive overview of the spectroscopic data for a series of 5-(alkylamino)-6-(aryl/alkyl)**pyrazine-2,3-dicarbonitrile** derivatives. It includes a summary of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their characterization.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative **pyrazine-2,3-dicarbonitrile** derivatives, providing insights into their structural and electronic characteristics. The data is primarily based on the characterization of 5-(cyclohexylamino)-6-phenyl**pyrazine-2,3-dicarbonitrile**, its 4-chlorophenyl analog, and the 6-methyl analog.^[5]

¹H NMR Spectral Data (in CDCl₃)

| Compound | Substituents | Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz) |
|----------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 13a | $R^1 = \text{Cyclohexyl}$, $R^2 = \text{Phenyl}$ | 1.19–1.28 (m, 3H), 1.41–1.51 (m, 2H), 1.66–1.77 (m, 3H), 2.00–2.04 (m, 2H), 3.99–4.05 (m, 1H), 5.77 (d, 1H, $J = 7.6$), 7.59–7.61 (m, 1H), 7.63–7.67 (m, 1H)[5] |
| 13c | $R^1 = \text{Cyclohexyl}$, $R^2 = 4\text{-Chlorophenyl}$ | 1.19–1.31 (m, 3H), 1.42–1.52 (m, 3H), 1.67–1.78 (m, 3H), 2.00–2.04 (m, 3H), 3.99–4.05 (m, 1H), 5.67 (d, 1H, $J = 7.6$), 7.57 (d, 2H, $J = 8.4$), 7.63 (d, 2H, $J = 8.4$)[5] |
| 13e | $R^1 = \text{Cyclohexyl}$, $R^2 = \text{Methyl}$ | 1.26–1.32 (m, 3H), 1.45–1.51 (m, 2H), 1.64 (s, 2H), 1.72–1.75 (m, 1H), 1.80–1.84 (m, 2H), 2.06–2.09 (m, 2H), 2.47 (s, 3H), 4.01–4.04 (m, 1H), 5.09 (d, 1H, $J = 6.0$)[5] |

^{13}C NMR Spectral Data (in CDCl_3)

| Compound | Substituents | Chemical Shifts (δ , ppm) |
|----------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| 13a | $R^1 = \text{Cyclohexyl}$, $R^2 = \text{Phenyl}$ | 24.7, 25.5, 32.4, 50.6, 114.2, 114.8, 119.7, 128.1, 130.0, 131.3, 131.4, 133.8, 145.5, 151.3[5] |
| 13c | $R^1 = \text{Cyclohexyl}$, $R^2 = 4\text{-Chlorophenyl}$ | 24.7, 25.5, 32.4, 50.8, 114.0, 114.6, 119.7, 129.6, 130.3, 131.4, 131.4, 132.2, 137.7, 144.2, 151.2[5] |
| 13e | $R^1 = \text{Cyclohexyl}$, $R^2 = \text{Methyl}$ | 15.6, 19.9, 20.7, 27.8, 45.7, 109.3, 109.9, 114.3, 126.1, 140.1, 147.0[5] |

FT-IR Spectral Data (KBr, cm^{-1})

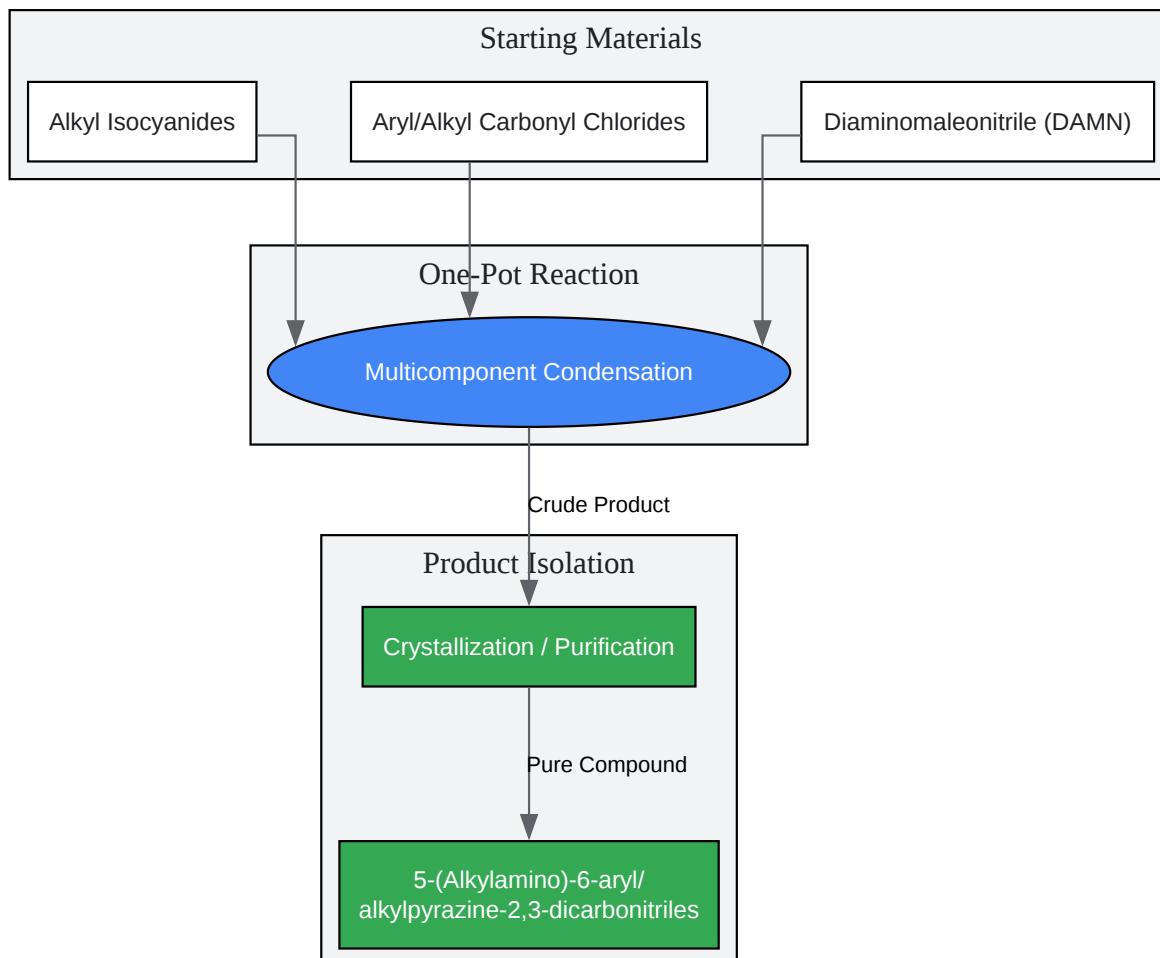
| Compound | Substituents | Key Vibrational Frequencies (ν , cm^{-1}) |
|----------|-----------------------------------------------------------|-------------------------------------------------------------------------------------|
| 13a | $R^1 = \text{Cyclohexyl}$, $R^2 = \text{Phenyl}$ | 3411 (N-H), 2939, 2852 (C-H), 2227 (C≡N), 1579, 1561, 1525 (C=N, C=C ring)[5] |
| 13c | $R^1 = \text{Cyclohexyl}$, $R^2 = 4\text{-Chlorophenyl}$ | 3407, 3388 (N-H), 2933, 2856 (C-H), 2226 (C≡N), 1593, 1571, 1558 (C=N, C=C ring)[5] |
| 13e | $R^1 = \text{Cyclohexyl}$, $R^2 = \text{Methyl}$ | 3378 (N-H), 2941, 2923 (C-H), 2245, 2219 (C≡N), 1582, 1514 (C=N, C=C ring)[5] |

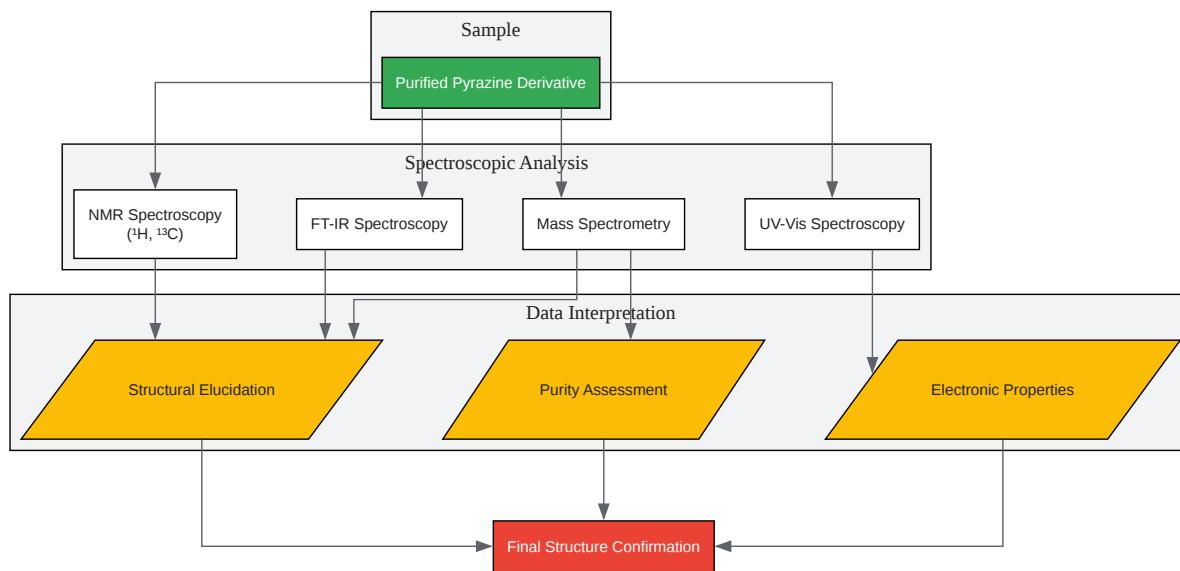
Mass Spectrometry (MS) Data

| Compound | Substituents | Molecular Formula | [M] ⁺ (m/z) Calculated | [M] ⁺ (m/z) Found |
|----------|-----------------------------------------------------------------|--------------------------------------------------|-----------------------------------|-------------------------------|
| 13a | R ¹ = Cyclohexyl, R ² = Phenyl | C ₁₈ H ₁₇ N ₅ | 303.1478 | 303.1478[5] |
| 13c | R ¹ = Cyclohexyl, R ² = 4-Chlorophenyl | C ₁₈ H ₁₆ ClN ₅ | 337.1094 | 339.1245 (isotope peak)[5] |
| 13e | R ¹ = Cyclohexyl, R ² = Methyl | C ₁₃ H ₁₅ N ₅ | 241.1327 | 241.1322[5] |

Visualized Workflows

The synthesis and characterization of **pyrazine-2,3-dicarbonitrile** derivatives follow a structured workflow, from the initial reaction to final spectroscopic confirmation.





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